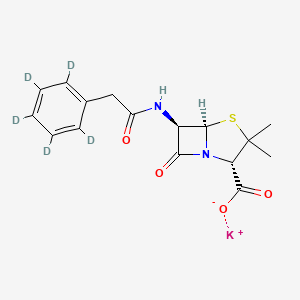
Penicillin G-d5 Potassium Salt (phenyl-d5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicillin G-d5 (potassium) is a deuterated form of Penicillin G, a β-lactam antibiotic. This compound is primarily used as an internal standard for the quantification of Penicillin G in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms in Penicillin G-d5 replace hydrogen atoms, making it useful in research and analytical applications due to its stability and distinguishable mass .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Penicillin G-d5 (potassium) involves the incorporation of deuterium atoms into the Penicillin G molecule. This can be achieved through the use of deuterated reagents in the synthesis process. The general synthetic route includes the following steps:
Formation of the β-lactam ring: The β-lactam ring is synthesized through the cyclization of appropriate precursors.
Introduction of the deuterated phenylacetamido group: The phenylacetamido group is introduced using deuterated benzyl chloride or a similar deuterated reagent.
Formation of the potassium salt: The final step involves the formation of the potassium salt by reacting the deuterated Penicillin G with potassium hydroxide.
Industrial Production Methods: Industrial production of Penicillin G-d5 (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The industrial process also includes purification steps such as crystallization and filtration to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Penicillin G-d5 (potassium) undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the formation of penicilloic acid.
Oxidation: Oxidative reactions can occur at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Substitution: The phenylacetamido group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Penicilloic acid: Formed from the hydrolysis of the β-lactam ring.
Sulfoxides and sulfones: Formed from the oxidation of the sulfur atom.
Substituted derivatives: Formed from substitution reactions at the phenylacetamido group.
Wissenschaftliche Forschungsanwendungen
Penicillin G-d5 (potassium) has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of Penicillin G.
Biological Research: Employed in studies involving the metabolism and pharmacokinetics of Penicillin G.
Medical Research: Used in the development and testing of new antibiotics and in the study of bacterial resistance mechanisms.
Industrial Applications: Utilized in the quality control and assurance processes in the pharmaceutical industry
Wirkmechanismus
Penicillin G-d5 (potassium) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. As a result, the bacterial cell wall is weakened, leading to cell lysis and death. The deuterated form, Penicillin G-d5, retains the same mechanism of action as Penicillin G but is primarily used for analytical purposes .
Vergleich Mit ähnlichen Verbindungen
Penicillin G (Benzylpenicillin): The non-deuterated form of Penicillin G-d5, used as an antibiotic.
Penicillin V (Phenoxymethylpenicillin): A similar β-lactam antibiotic with a different side chain, providing better oral bioavailability.
Ampicillin: A β-lactam antibiotic with a broader spectrum of activity compared to Penicillin G.
Amoxicillin: A β-lactam antibiotic similar to Ampicillin but with improved absorption and bioavailability.
Uniqueness of Penicillin G-d5 (potassium): Penicillin G-d5 (potassium) is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical methods. This deuterated form allows for precise quantification and differentiation from the non-deuterated Penicillin G in various analytical techniques .
Eigenschaften
Molekularformel |
C16H17KN2O4S |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D; |
InChI-Schlüssel |
IYNDLOXRXUOGIU-XGACFNCLSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


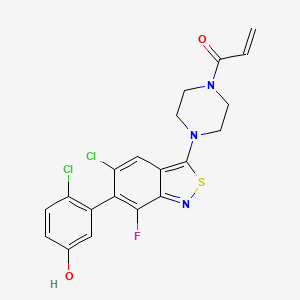
![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)
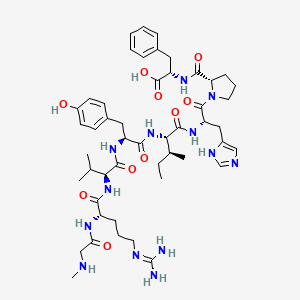



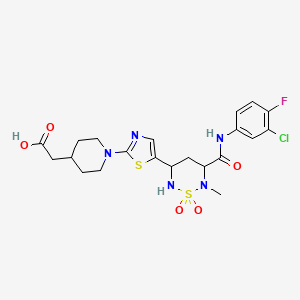
![hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B15142883.png)
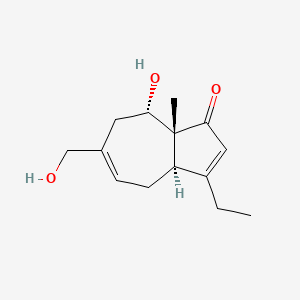
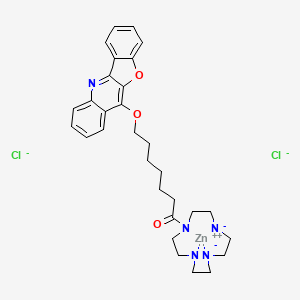

![(E)-3-[4-[(Z)-2-(2-chloro-4-fluorophenyl)-1-(3-chloro-1H-indol-2-yl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B15142904.png)
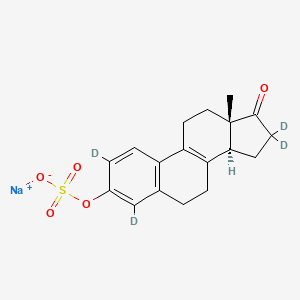
![(8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15142922.png)
